molecular formula C6H10N4O2S B2653993 2-hydrazinyl-N-methylpyridine-3-sulfonamide CAS No. 1155917-27-3

2-hydrazinyl-N-methylpyridine-3-sulfonamide

Cat. No.: B2653993
CAS No.: 1155917-27-3
M. Wt: 202.23
InChI Key: FQADNJGQMQVSGM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-N-methylpyridine-3-sulfonamide typically involves the reaction of pyridine-3-sulfonyl chloride with hydrazine hydrate, followed by methylation. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

2-hydrazinyl-N-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or hydrazides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-hydrazinyl-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the interaction between Rab27a and its effectors, which plays a crucial role in tumor cell invasion and metastasis. By blocking this interaction, the compound can reduce the migration and invasion of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydrazinyl-N-methylpyridine-3-sulfonamide stands out due to its specific interaction with Rab27a and its effectors, making it a promising candidate for targeted cancer therapy. Its unique structure allows it to effectively inhibit tumor cell migration and invasion, which is a critical aspect of cancer metastasis .

Properties

IUPAC Name

2-hydrazinyl-N-methylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2S/c1-8-13(11,12)5-3-2-4-9-6(5)10-7/h2-4,8H,7H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQADNJGQMQVSGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(N=CC=C1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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